4,4'-(Cyclohexane-1,3-diyl)di-o-toluidine
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Overview
Description
4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine is an organic compound with the molecular formula C20H26N2. It is a derivative of toluidine, featuring a cyclohexane ring substituted at the 1 and 3 positions with two o-toluidine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine typically involves the reaction of cyclohexane-1,3-diyl dibromide with o-toluidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted products.
Scientific Research Applications
4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)diphenol: A compound with similar structural features but different functional groups.
4,4’-(Cyclohexane-1,1-diyl)bis(N,N-di-p-tolylaniline): Another derivative with different substituents on the aromatic ring
Uniqueness
4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
71617-21-5 |
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Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[3-(4-amino-3-methylphenyl)cyclohexyl]-2-methylaniline |
InChI |
InChI=1S/C20H26N2/c1-13-10-17(6-8-19(13)21)15-4-3-5-16(12-15)18-7-9-20(22)14(2)11-18/h6-11,15-16H,3-5,12,21-22H2,1-2H3 |
InChI Key |
MPLRYIUJAPRXEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCC(C2)C3=CC(=C(C=C3)N)C)N |
Origin of Product |
United States |
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